molecular formula C7H16ClNO2 B1591302 Ethyl 5-aminovalerate hydrochloride CAS No. 29840-57-1

Ethyl 5-aminovalerate hydrochloride

Cat. No.: B1591302
CAS No.: 29840-57-1
M. Wt: 181.66 g/mol
InChI Key: JELXJZASXLHKDV-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 5-aminovalerate hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

Ethyl 5-aminovalerate hydrochloride is classified as a skin irritant (Category 2) and may cause serious eye irritation (Category 2) and respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Future Directions

The simultaneous synthesis of 5-aminovalerate and δ-valerolactam from L-lysine in Escherichia coli, which involves Ethyl 5-aminovalerate hydrochloride, is highly promising . This result constitutes the highest δ-valerolactam titer reported by biological methods and suggests a commercially implied bioprocess developed for the coproduction of 5-aminovalerate and δ-valerolactam using engineered Escherichia coli .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 5-aminovalerate hydrochloride can be synthesized through a multi-step process:

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, ensuring high purity and yield through optimized reaction conditions and purification techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Ethyl 4-aminobutyrate hydrochloride
  • Methyl 6-aminohexanoate hydrochloride
  • 5-Aminovaleric acid

Comparison: Ethyl 5-aminovalerate hydrochloride is unique due to its specific chain length and functional groups, which confer distinct chemical properties and reactivity. Compared to ethyl 4-aminobutyrate hydrochloride, it has an additional carbon in the chain, affecting its reactivity and applications .

Properties

IUPAC Name

ethyl 5-aminopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-2-10-7(9)5-3-4-6-8;/h2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELXJZASXLHKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90582466
Record name Ethyl 5-aminopentanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29840-57-1
Record name Pentanoic acid, 5-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29840-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-aminopentanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-aminopentanoate hydrochloride
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Synthesis routes and methods

Procedure details

To 100 ml of absolute ethanol, stirred under a dry nitrogen atmosphere and cooled in an ice bath, was added 12.0 ml (167 mmole) of thionyl chloride, followed by 10.0 gm (85.3 mmole) of 5-aminopentanoic acid. The mixture was heated at reflux for 18 hours, cooled and concentrated in vacuo to a sticky solid. The crude ester was triturated with 150 ml of diethyl ether, and the resultant fluffy white solid was collected, washed thoroughly with diethyl ether, and dried in vacuo over potassium hydroxide to give 14.3 gm (78.7 mmole) of ethyl 5-aminopentanoate hydrochloride. The ester was sufficiently pure according to nmr spectroscopy (in (CD3)2SO) for subsequent use without further purification.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-aminovalerate hydrochloride
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Ethyl 5-aminovalerate hydrochloride
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Ethyl 5-aminovalerate hydrochloride
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Ethyl 5-aminovalerate hydrochloride
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Ethyl 5-aminovalerate hydrochloride

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